molecular formula C18H19Cl2N3O B5546850 N'-[(E)-(2,4-DICHLOROPHENYL)METHYLENE]-4-[(4-METHYLPHENYL)AMINO]BUTANEHYDRAZIDE

N'-[(E)-(2,4-DICHLOROPHENYL)METHYLENE]-4-[(4-METHYLPHENYL)AMINO]BUTANEHYDRAZIDE

Cat. No.: B5546850
M. Wt: 364.3 g/mol
InChI Key: VRQVYWSZVQJMOX-WSDLNYQXSA-N
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Description

N’-[(E)-(2,4-DICHLOROPHENYL)METHYLENE]-4-[(4-METHYLPHENYL)AMINO]BUTANEHYDRAZIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-DICHLOROPHENYL)METHYLENE]-4-[(4-METHYLPHENYL)AMINO]BUTANEHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-(4-methylphenyl)aminobutanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-DICHLOROPHENYL)METHYLENE]-4-[(4-METHYLPHENYL)AMINO]BUTANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the chlorine atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2,4-DICHLOROPHENYL)METHYLENE]-4-[(4-METHYLPHENYL)AMINO]BUTANEHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-DICHLOROPHENYL)METHYLENE]-4-[(4-METHYLPHENYL)AMINO]BUTANEHYDRAZIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-DICHLOROPHENYL)METHYLENE]-2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • 4-(2,4-DICHLOROPHENOXY)-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLENE]BUTANEHYDRAZIDE

Uniqueness

N’-[(E)-(2,4-DICHLOROPHENYL)METHYLENE]-4-[(4-METHYLPHENYL)AMINO]BUTANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-13-4-8-16(9-5-13)21-10-2-3-18(24)23-22-12-14-6-7-15(19)11-17(14)20/h4-9,11-12,21H,2-3,10H2,1H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVYWSZVQJMOX-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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